![molecular formula C16H14F2N2O4 B5787590 N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as BDF 8634 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme that plays a crucial role in the regulation of intracellular signaling pathways, and inhibition of this enzyme has been shown to have a wide range of therapeutic benefits.
Wirkmechanismus
BDF 8634 exerts its pharmacological effects by selectively inhibiting the enzyme N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea. N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger molecule that plays a crucial role in the regulation of intracellular signaling pathways. Inhibition of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea by BDF 8634 leads to an increase in intracellular cAMP levels, which in turn leads to the activation of downstream signaling pathways that result in the anti-inflammatory and immunomodulatory effects of BDF 8634.
Biochemical and Physiological Effects:
BDF 8634 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, and to promote the production of anti-inflammatory cytokines such as IL-10. BDF 8634 has also been shown to inhibit the activation of various immune cells such as T cells, B cells, and macrophages, leading to its immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BDF 8634 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea, which makes it a useful tool for studying the role of N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea in various biological processes. Another advantage is its potent anti-inflammatory and immunomodulatory effects, which make it a useful tool for studying the mechanisms of inflammation and immune regulation. One of the limitations is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BDF 8634. One of the directions is the development of more potent and selective N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea inhibitors based on the structure of BDF 8634. Another direction is the investigation of the potential therapeutic applications of BDF 8634 in various inflammatory and immune-mediated diseases. Additionally, the elucidation of the downstream signaling pathways activated by BDF 8634 could provide insights into the mechanisms of inflammation and immune regulation.
Synthesemethoden
The synthesis of BDF 8634 is a complex process that involves several steps. The initial step involves the reaction of 2-(difluoromethoxy)-5-methylphenylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base to form the intermediate product. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, BDF 8634. The overall yield of the synthesis process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
BDF 8634 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. BDF 8634 has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various types of cancers.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(difluoromethoxy)-5-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4/c1-9-2-4-12(24-15(17)18)11(6-9)20-16(21)19-10-3-5-13-14(7-10)23-8-22-13/h2-7,15H,8H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJMGPNWBVLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[2-(difluoromethoxy)-5-methylphenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

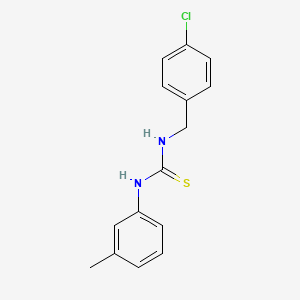
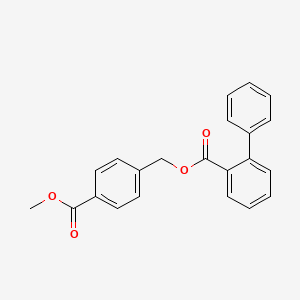
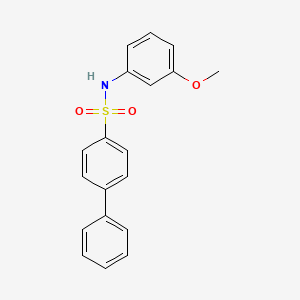
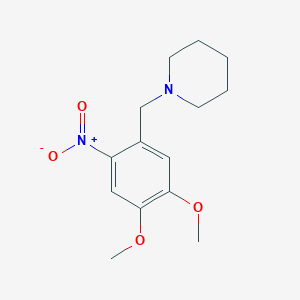
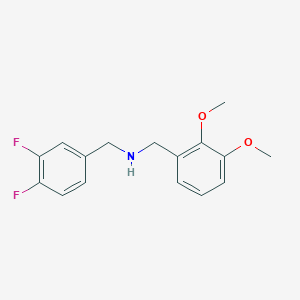
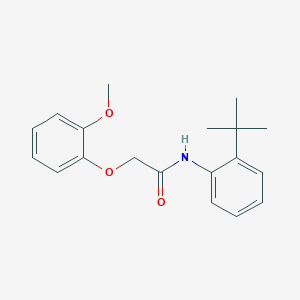
![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5787574.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
